molecular formula C8H9N3OS B2977796 4-Methoxy-benzothiazole-2,6-diamine CAS No. 702636-35-9

4-Methoxy-benzothiazole-2,6-diamine

Cat. No. B2977796
CAS RN: 702636-35-9
M. Wt: 195.24
InChI Key: CYICLOPCYFOPRK-UHFFFAOYSA-N
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Description

4-Methoxy-benzothiazole-2,6-diamine is a biochemical used for proteomics research . Its molecular formula is C8H9N3OS and it has a molecular weight of 195.24 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, often involves multistep methods, including one-pot multicomponent reactions . These reactions often involve the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole core with a methoxy group at the 4-position and two amino groups at the 2 and 6 positions .


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, 2-Amino-4-methoxybenzothiazole undergoes a Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole .

Scientific Research Applications

Fluorescent Probes for Sensing

4-Methoxy-benzothiazole derivatives have been applied in the development of fluorescent probes capable of sensing pH and metal cations. These compounds exhibit significant fluorescence enhancement under basic conditions and demonstrate high sensitivity and selectivity towards metal cations like magnesium and zinc, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antibacterial Activity

Derivatives of 4-Methoxy-benzothiazole have been synthesized and evaluated for their antibacterial activity against various microorganisms, including Gram-positive and Gram-negative bacteria. These compounds exhibit potential as antibacterial agents due to their structural features and the ability to interact with bacterial cells (Juber et al., 2020).

Liquid Crystals and Mesomorphic Behavior

Benzothiazole-based liquid crystals with terminal methoxyl groups have been synthesized, showcasing enantiotropic nematic phases and smectic C phases dependent on the derivative's structure. These findings contribute to the understanding and development of materials with specific liquid crystalline properties, which are valuable in display technologies and other applications (Ha et al., 2009).

Anticancer Properties

Compounds containing the benzothiazole moiety, including 4-Methoxy-benzothiazole derivatives, have been investigated for their anticancer properties. These studies have revealed that certain derivatives exhibit inhibitory effects on tumor cell growth and proliferation, highlighting the potential for these compounds in cancer treatment and drug development (Stevens et al., 1994).

Corrosion Inhibition

Research into 4-Methoxy-benzothiazole derivatives has also identified their potential as corrosion inhibitors for metals in acidic environments. These compounds can effectively reduce the corrosion rate of metals, such as mild steel, by adsorbing onto the metal surface and forming a protective layer, thereby extending the life of the metal components (Hu et al., 2016).

properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICLOPCYFOPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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